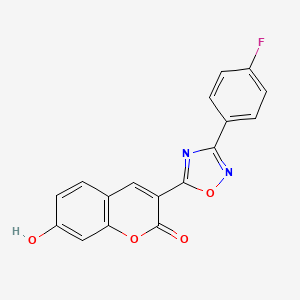
N-Fmoc-N-(2,2,2-トリフルオロエチル)グリシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Peptide Synthesis: It serves as a building block in the synthesis of peptides, allowing for the incorporation of trifluoroethyl groups into peptide chains.
Drug Discovery: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Protein Engineering: The compound is employed in the modification of proteins to study their structure and function.
作用機序
Target of Action
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, also known as 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins. Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in the synthesis or regulation of glycine.
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is a common protecting group used in peptide synthesis . It protects the amine group during the synthesis process and can be removed under basic conditions without disturbing other parts of the molecule . This suggests that N-Fmoc-N-(2,2,2-trifluoroethyl)glycine may interact with its targets by releasing the glycine molecule after the removal of the Fmoc group.
Pharmacokinetics
Given its molecular weight of 37934 , it is likely to have good bioavailability
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine typically involves the reaction of glycine with 2,2,2-trifluoroethylamine, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for N-Fmoc-N-(2,2,2-trifluoroethyl)glycine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is a standard reagent for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine.
Deprotection Reactions: Free amino derivatives of N-(2,2,2-trifluoroethyl)glycine.
類似化合物との比較
N-Fmoc-glycine: Lacks the trifluoroethyl group, making it less hydrophobic and less stable.
N-Fmoc-N-(2,2,2-trifluoroethyl)alanine: Similar structure but with an additional methyl group, affecting its steric properties.
Uniqueness: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGIXQTAKEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)
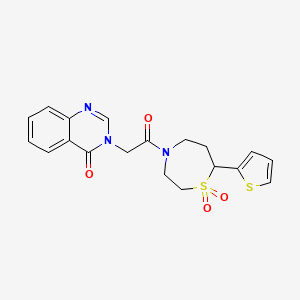
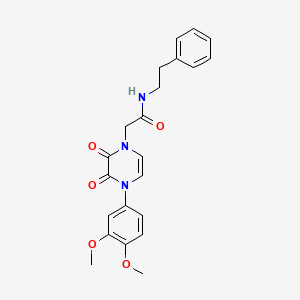
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)
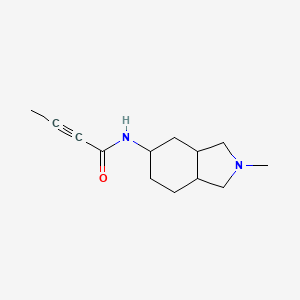
![ethyl 12'-chloro-4'-(4-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2539338.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)
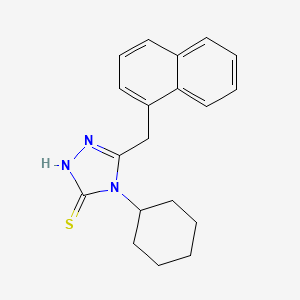
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

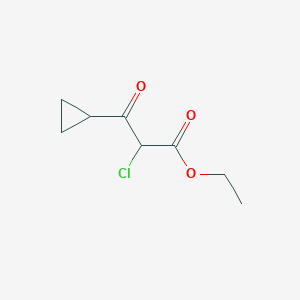
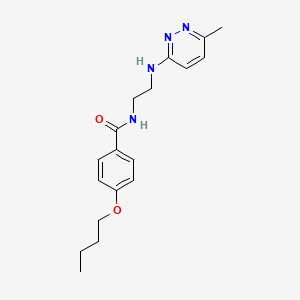
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2539350.png)
